

"physical and chemical properties of 3-Bromo-10H-phenothiazine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-10h-phenothiazine*

Cat. No.: *B152520*

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **3-Bromo-10H-phenothiazine** (CAS No: 3939-23-9). This document is intended to serve as a valuable resource for professionals in research, development, and academia.

Core Physical and Chemical Properties

3-Bromo-10H-phenothiazine is a tricyclic heterocyclic compound with a bromine substituent. Its core structure is shared by a class of molecules with significant pharmacological activity.^[1] The physical and chemical properties are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	$C_{12}H_8BrNS$	[2]
Molecular Weight	278.17 g/mol	[3]
Appearance	Colorless solid	
Melting Point	181.5 °C	
Boiling Point	410.5 ± 34.0 °C (Predicted)	
Solubility	Insoluble in water (1.2E-3 g/L at 25 °C)	[2]
pKa	-1.87 ± 0.20 (Predicted)	[2]
LogP	4.8	[3]
Storage Conditions	Keep in a dark place, sealed in a dry environment at 2-8°C.	[2]

Spectral Data

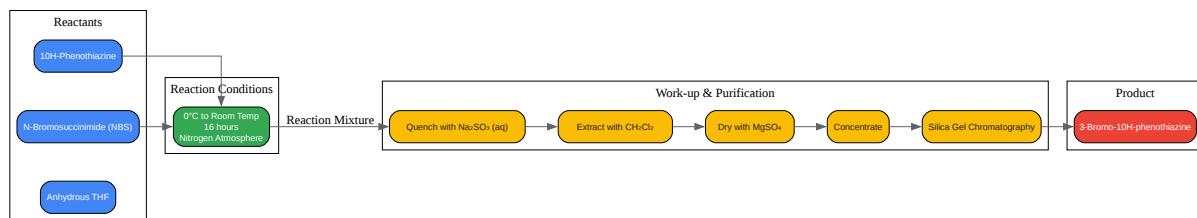
Detailed spectral data is crucial for the identification and characterization of **3-Bromo-10H-phenothiazine**. While comprehensive experimental details for obtaining these spectra are not available in the public literature, the following data has been reported:

- 1H NMR ($CDCl_3$, 300 MHz): δ 5.89 (s, broad peak, 1H), 6.52 (m, 1H), 6.61 (m, 1H), 6.83-7.15 (m, 5H).
- ^{13}C NMR: Spectral data is available in databases such as PubChem.[\[3\]](#) The signals of the phenothiazine fragment typically appear as four CH carbon peaks between δ 126.9–127.9 ppm, along with two signals for quaternary carbons: C–S–C at δ 132.3–132.4 ppm and C–N–C at δ 138.9–139.2 ppm.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives can provide structural information. For instance, the presence of a sharp band around 3350 cm^{-1} is characteristic of the N-H stretching vibration.
- Mass Spectrometry: The monoisotopic mass is reported as 276.95608 Da.[\[3\]](#)

Synthesis of 3-Bromo-10H-phenothiazine: Experimental Protocol

The synthesis of **3-Bromo-10H-phenothiazine** can be achieved through the bromination of 10H-phenothiazine.

Materials:


- 10H-phenothiazine
- N-bromosuccinimide (NBS)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium sulfite solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Diatomaceous earth
- Silica gel
- n-hexane
- Ethyl acetate

Procedure:

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer and rubber septum, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL) under a nitrogen atmosphere.
- Cool the dark-colored reaction solution to 0 °C using an ice-water bath while continuously passing nitrogen through the solution. Degas the solution with a syringe for 10 minutes.
- Under nitrogen protection, slowly add N-bromosuccinimide (7.12 g, 40.0 mmol).

- Stir the reaction mixture for 16 hours, allowing it to gradually warm up to room temperature.
- Upon completion of the reaction, add a saturated aqueous sodium sulfite solution (150 mL).
- Extract the aqueous phase with dichloromethane multiple times.
- Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Load the residue onto diatomaceous earth and purify by silica gel column chromatography using an eluent of n-hexane/ethyl acetate (20:1).
- The final product, **3-Bromo-10H-phenothiazine**, is obtained as a colorless solid.

Visualization of the Synthesis Workflow:

[Click to download full resolution via product page](#)

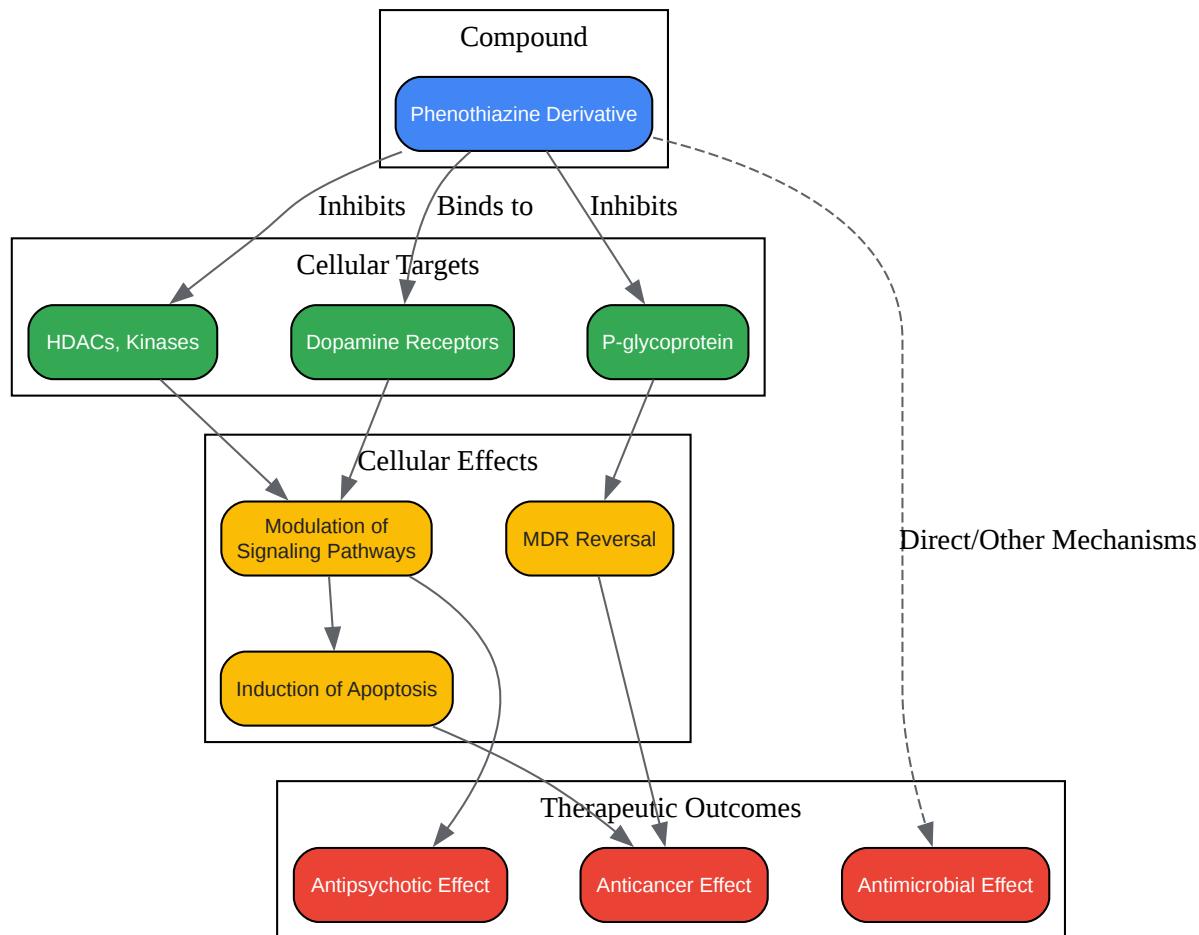
Synthesis of **3-Bromo-10H-phenothiazine** Workflow.

Chemical Reactivity and Stability

The phenothiazine ring system is electron-rich and susceptible to electrophilic substitution. The bromine atom at the 3-position deactivates the ring towards further electrophilic attack to some extent but also serves as a handle for further functionalization, for example, in cross-coupling reactions. The nitrogen at the 10-position can be alkylated or acylated. The compound is stable under recommended storage conditions but may be sensitive to light.

Biological Activity and Potential Applications

While specific signaling pathways for **3-Bromo-10H-phenothiazine** are not well-documented in publicly available literature, the broader class of phenothiazines is known for a wide range of biological activities.[\[5\]](#)


General Biological Activities of Phenothiazines:

- Antipsychotic Agents: Phenothiazine derivatives are well-known for their use as antipsychotic drugs, primarily through their action as antagonists at dopamine receptors.[\[6\]](#)
- Anticancer Activity: Several phenothiazine derivatives have demonstrated anticancer properties through various mechanisms, including the modulation of signaling pathways like MAP kinase and Wnt, and inhibition of histone deacetylases (HDACs).[\[7\]](#)[\[8\]](#)
- Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with antibacterial, antifungal, and antiviral activities.[\[5\]](#)
- Multidrug Resistance Reversal: Some phenothiazines can inhibit P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.[\[6\]](#)

Specific Applications of **3-Bromo-10H-phenothiazine**:

- Fluorescence Sensor: **3-Bromo-10H-phenothiazine** has been described as a fluorescence sensor for the detection of polycyclic aromatic hydrocarbons (PAHs).[\[9\]](#)
- Intermediate in Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Logical Relationship of Phenothiazine Action:

[Click to download full resolution via product page](#)

General logical pathways of phenothiazine derivatives.

Safety Information

Based on available GHS classifications, **3-Bromo-10H-phenothiazine** is considered hazardous.^[3]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Bromo-10H-phenothiazine is a valuable compound for researchers in medicinal chemistry and materials science. Its well-defined physical and chemical properties, along with a straightforward synthetic route, make it an attractive starting material for the development of novel compounds. While its specific biological mechanisms are an area for further investigation, its relationship to the broadly active class of phenothiazines suggests significant potential for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 3-bromo-10H-phenothiazine | C₁₂H₈BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromo-10H-phenothiazine | 3939-23-9 | DAA93923 [biosynth.com]
- To cite this document: BenchChem. ["physical and chemical properties of 3-Bromo-10H-phenothiazine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152520#physical-and-chemical-properties-of-3-bromo-10h-phenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com